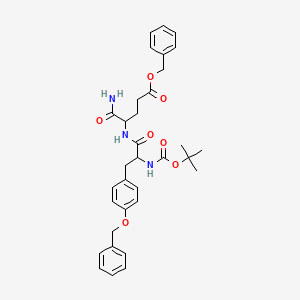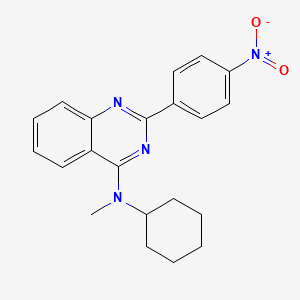![molecular formula C23H20N2O3 B11627880 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11627880.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-2-(4-metilfenoxi)acetamida es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un anillo benzoxazol, un grupo fenilo y una parte fenoxiacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-2-(4-metilfenoxi)acetamida generalmente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo benzoxazol: El anillo benzoxazol se puede sintetizar mediante la condensación de 2-aminofenol con un aldehído adecuado en condiciones ácidas.
Acoplamiento con el grupo fenilo: El derivado de benzoxazol se acopla luego con un grupo fenilo a través de una reacción de acoplamiento cruzado catalizada por paladio.
Introducción de la parte fenoxiacetamida: El paso final implica la reacción del intermedio con cloruro de 4-metilfenoxiacetilo en presencia de una base para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-2-(4-metilfenoxi)acetamida puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización de procesos para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-2-(4-metilfenoxi)acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en medio ácido.
Reducción: Hidruro de litio y aluminio (LiAlH₄) en éter anhidro.
Sustitución: Hidruro de sodio (NaH) en dimetilformamida (DMF) para la sustitución nucleofílica.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir alcoholes o aminas, y las reacciones de sustitución pueden dar como resultado varios derivados sustituidos.
Aplicaciones Científicas De Investigación
N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-2-(4-metilfenoxi)acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial terapéutico para tratar diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-2-(4-metilfenoxi)acetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a los efectos biológicos deseados. Las dianas moleculares y vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-metil-N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]propanamida
- 4-metil-N-[2-metil-3-(5-metil-1,3-benzoxazol-2-il)fenil]-1-naftalamida
Singularidad
N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-2-(4-metilfenoxi)acetamida destaca por su combinación única de un anillo benzoxazol, un grupo fenilo y una parte fenoxiacetamida.
Propiedades
Fórmula molecular |
C23H20N2O3 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-9-19(10-7-15)27-14-22(26)24-18-5-3-4-17(13-18)23-25-20-12-16(2)8-11-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26) |
Clave InChI |
QMTXABOGLQYKGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11627797.png)



![2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11627820.png)
![(6Z)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627822.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627825.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627832.png)
![(2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11627840.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627843.png)

![4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11627867.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627873.png)

